(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-2-yl)methanone
Description
This compound features a hybrid structure combining an azetidine ring, a 1,2,3-triazole moiety substituted with a phenoxymethyl group, and a pyridin-2-yl methanone unit. The 1,2,3-triazole ring, synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry , offers metabolic stability and hydrogen-bonding capabilities. The phenoxymethyl substituent may influence lipophilicity and π-π stacking interactions, while the pyridin-2-yl methanone group introduces a planar aromatic system for target engagement.
Properties
IUPAC Name |
[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-18(17-8-4-5-9-19-17)22-11-15(12-22)23-10-14(20-21-23)13-25-16-6-2-1-3-7-16/h1-10,15H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLOVQCPPGJISM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)N3C=C(N=N3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Key Observations :
- The target compound and ’s analogue both utilize azetidine and triazole motifs but differ in substituents. The pyridin-4-yl oxymethyl group in may enhance water solubility compared to the phenoxymethyl group in the target compound.
- Compounds in (9a–e) replace the azetidine with a benzodiazole-thiazole system, likely increasing molecular weight and altering pharmacokinetic profiles.
Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogues:
- Melting Points: reports melting points for 9a–e ranging from 148–225°C, suggesting that the phenoxymethyl triazole moiety contributes to higher thermal stability compared to dihydropyrazole derivatives (e.g., ’s compound, which likely has lower melting points due to reduced rigidity).
- Lipophilicity: The phenoxymethyl group (logP ~2.5 estimated) in the target compound may confer higher membrane permeability than ’s pyridin-4-yl oxymethyl group (logP ~1.8), which has a polar pyridine oxygen.
Crystallographic and Spectral Characterization
- X-ray Refinement : SHELX software () is widely used for crystallographic analysis of similar compounds. The azetidine ring’s puckering parameters and triazole planarity could be determined using this tool, aiding in structure-activity relationship (SAR) studies .
- Spectroscopic Data : IR and NMR spectra for triazole-containing compounds () show characteristic peaks (e.g., triazole C–H stretch at ~3100 cm⁻¹; pyridine protons at δ 8.5–9.0 ppm), which align with expected data for the target compound .
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